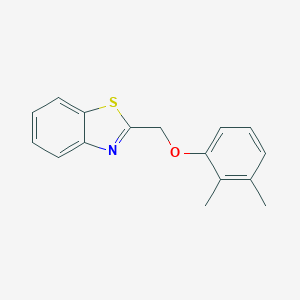
1,3-Benzothiazol-2-ylmethyl 2,3-dimethylphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzothiazol-2-ylmethyl 2,3-dimethylphenyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In
Mecanismo De Acción
The mechanism of action of 1,3-Benzothiazol-2-ylmethyl 2,3-dimethylphenyl ether is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1,3-Benzothiazol-2-ylmethyl 2,3-dimethylphenyl ether has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. It has also been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Benzothiazol-2-ylmethyl 2,3-dimethylphenyl ether in lab experiments is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1,3-Benzothiazol-2-ylmethyl 2,3-dimethylphenyl ether. One area of research is the development of novel therapeutic agents based on this compound for the treatment of various diseases. Another area of research is the exploration of its potential applications in agriculture, such as its use as a pesticide or herbicide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 1,3-Benzothiazol-2-ylmethyl 2,3-dimethylphenyl ether involves the reaction between 2,3-dimethylphenol and 2-chlorobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a high temperature. The resulting product is then purified through a process of recrystallization.
Aplicaciones Científicas De Investigación
1,3-Benzothiazol-2-ylmethyl 2,3-dimethylphenyl ether has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of oxidative stress-related disorders.
Propiedades
Fórmula molecular |
C16H15NOS |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
2-[(2,3-dimethylphenoxy)methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NOS/c1-11-6-5-8-14(12(11)2)18-10-16-17-13-7-3-4-9-15(13)19-16/h3-9H,10H2,1-2H3 |
Clave InChI |
UMLCVCZSURHPOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC2=NC3=CC=CC=C3S2)C |
SMILES canónico |
CC1=C(C(=CC=C1)OCC2=NC3=CC=CC=C3S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)
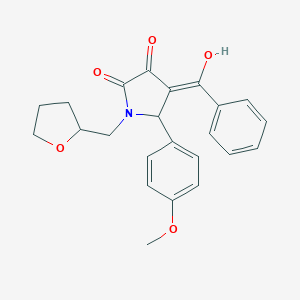
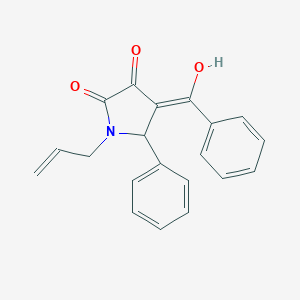
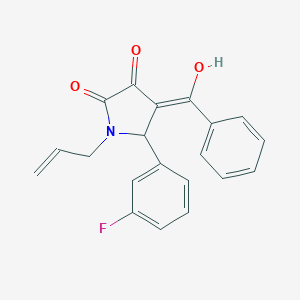
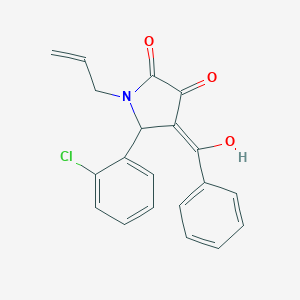
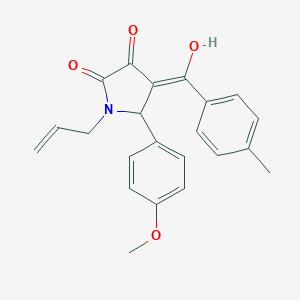
![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B282546.png)
![5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282548.png)
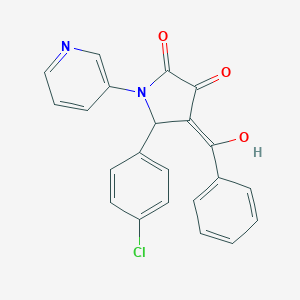
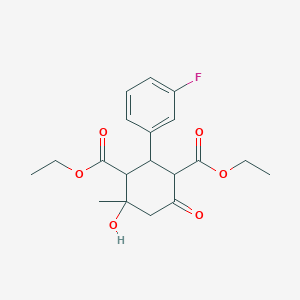
![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)
![1-(4-chlorophenyl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone](/img/structure/B282561.png)